PPVE Provides Higher Thermal Service Ceiling than PMVE and PEVE in TFE Copolymers
While PPVE polymerizes more slowly than its shorter-chain analogs, this property translates directly to superior thermal performance in the final polymer. The patent literature explicitly states that when higher comonomer content is achieved in TFE/PEVE or TFE/PMVE systems, the resulting polymers have lower melting points and lower maximum service temperatures than those based on TFE/PPVE [1]. Consequently, articles fabricated from these analogs have a lower use temperature ceiling, a critical failure point for high-temperature engineering applications [1].
| Evidence Dimension | Maximum Service Temperature |
|---|---|
| Target Compound Data | Higher maximum service temperature (value not disclosed in patent, but stated as higher than analogs) [1] |
| Comparator Or Baseline | TFE/PEVE and TFE/PMVE Copolymers |
| Quantified Difference | TFE/PEVE and TFE/PMVE polymers have 'lower melting points and lower maximum service temperatures' than TFE/PPVE PFAs [1]. |
| Conditions | Qualitative assessment based on polymer structure-property relationships as described in US Patent 6,426,386 [1] |
Why This Matters
For procurement specifications in aerospace, semiconductor, and chemical processing industries, the loss of high-temperature capability incurred by switching to a cheaper or faster-polymerizing PAVE analog is a disqualifying material deficiency.
- [1] Blum, G. W., et al. (Assignee: E. I. du Pont de Nemours and Company). Melt processible fluoropolymer composition. US Patent 6,426,386 B1. 2002-07-30. Available from: https://patents.justia.com/patent/6426386 View Source
